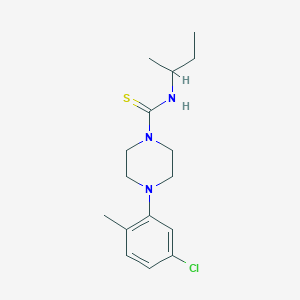

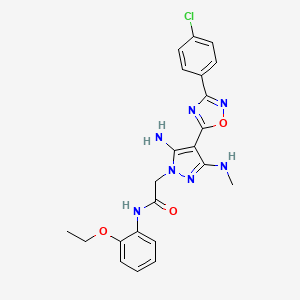

![molecular formula C17H15N3O3 B2682792 N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-69-3](/img/structure/B2682792.png)

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyridine carboxamides . These are compounds containing a pyridine ring, which bears a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of versatile synthons such as 3-amino-4-cyano-2-thiophenecarboxamides . These synthons are used for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction of these compounds with formic acid or other reagents can lead to the formation of the desired products .Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a basic heterocyclic organic compound . It also contains an acetamide group, which contributes to the overall polarity of the molecule .Chemical Reactions Analysis

The chemical reactions involving “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are likely to be diverse due to the presence of multiple reactive sites. For instance, the pyridine ring can undergo electrophilic substitution reactions, while the carboxamide group can participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” would depend on its molecular structure. For instance, the presence of the pyridine ring would make the compound relatively polar, which could affect its solubility in different solvents .Applications De Recherche Scientifique

Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, has shown strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum, with excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004). These findings suggest potential applications in developing treatments for protozoal infections.

Antimicrobial and Anticancer Activities

Compounds with structures incorporating pyridine and thieno moieties, such as 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, have been explored for their antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have shown anti-inflammatory and analgesic activities, indicating their potential as pharmacological agents (Abu‐Hashem et al., 2020).

Orientations Futures

The future research directions for “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” could involve further exploration of its biological activities. Given the diverse biological activities exhibited by similar compounds, this compound could potentially be developed into a useful therapeutic agent .

Mécanisme D'action

Target of Action

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide primarily targets urea transporters (UTs) in the body . UTs are identified as new targets for diuretics . The functional deletion of UTs leads to urea-selective urinary concentrating defects with relative salt sparing .

Mode of Action

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide interacts with its targets, the UTs, by inhibiting their function . This compound has shown a stronger inhibitory effect on UT-B and a much higher inhibition rate on UT-A1 compared to other compounds .

Biochemical Pathways

The inhibition of UTs by N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide affects the urea transport pathways in the body . This results in urea-selective urinary concentrating defects and relative salt sparing .

Pharmacokinetics

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has shown improved pharmacokinetic properties compared to other compounds . It has better metabolic stability both in vitro and in vivo, and improved drug-like properties such as permeability and solubility . Moreover, the bioavailability of this compound is 15.18%, which is three times higher than that of other compounds .

Result of Action

The result of the action of N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a significant enhancement of diuretic activities in rats and mice . This is due to its strong inhibitory effect on UTs and its high bioavailability .

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-10-3-8-15-14(18-10)9-16(23-15)17(22)20-13-6-4-12(5-7-13)19-11(2)21/h3-9H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGZCSLJSMOUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2682710.png)

![[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2682712.png)

![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide](/img/structure/B2682722.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2682723.png)

![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2682726.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2682727.png)

![3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2682732.png)